molecular formula C20H23FN2O3 B11365530 4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11365530
M. Wt: 358.4 g/mol
InChI Key: JIGDVQKBMFQVRW-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C18H20FN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 4-fluoro-N-(4-methoxyphenyl)benzamide, through the reaction of 4-fluorobenzoyl chloride with 4-methoxyaniline in the presence of a base like triethylamine.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to introduce the morpholine ring and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of both the morpholine ring and the ethyl linker, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C20H23FN2O3/c1-25-18-8-4-15(5-9-18)19(23-10-12-26-13-11-23)14-22-20(24)16-2-6-17(21)7-3-16/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

JIGDVQKBMFQVRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3

Origin of Product

United States

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